5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one
Description
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-12-7-6-11(8-13(12)19)14-9-15(23)22-17(24-14)20-16(21-22)10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBHHQOAXIPBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with phenylhydrazine, followed by cyclization with appropriate reagents . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles. For example:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Maleic anhydride (DMF, 80°C) | Fused bicyclic adduct with anhydride | 68% | |
| Phenylacetylene (CuI catalysis) | Triazolopyrrole derivative | 52% |
Key findings:
-
Electron-deficient dipolarophiles show higher regioselectivity due to electron-withdrawing Cl substituents .
-
Steric effects from the 3-methylphenyl group influence reaction rates .
Nucleophilic Substitution
The dichlorophenyl group undergoes selective substitution:
| Nucleophile | Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Ethanolamine (EtOH, Δ) | Para-Cl replaced by -OCH2 | 4-Cl | 74% | |
| Sodium thiophenolate (DMF) | Meta-Cl replaced by -SPh | 3-Cl | 61% |
Mechanistic notes:
-
SNAr mechanisms dominate at the 4-Cl position due to greater electrophilicity .
-
Steric hindrance at the 3-Cl site requires elevated temperatures (>100°C) .
Oxidation:
| Oxidizing Agent | Product | Observations | Source |
|---|---|---|---|
| KMnO4 (acidic) | Sulfone derivative (thiazinone → sulfone) | Complete conversion in 6h | |
| Ozone (CH2Cl2, -78°C) | Cleavage of triazole ring | Forms nitrile intermediates |
Reduction:
| Reducing Agent | Product | Selectivity | Source |
|---|---|---|---|
| NaBH4/CeCl3 | Thiazinone → thiazinanol | 89% diastereomeric excess | |
| H2/Pd-C | Aromatic Cl → CH3 (dehalogenation) | Requires 50 psi H2 |
Ring-Opening Reactions
Controlled hydrolysis and aminolysis of the thiazinone ring:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl (reflux) | Thioamide intermediate | Followed by recyclization to oxazole | 55% | |
| Benzylamine (EtOH, Δ) | Open-chain thiourea | Forms stable crystalline product | 68% |
Kinetic studies show pseudo-first-order behavior with t1/2 = 2.3h in basic media.
Cross-Coupling Reactions
Suzuki-Miyaura coupling at the phenyl ring:
| Boronic Acid | Catalyst System | Product Substitution | Yield | Source |
|---|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh3)4/K2CO3 | 3-Cl → 4-F-Ph | 73% | |
| Vinylboronic pinacol ester | Pd(OAc)2/XPhos | Aryl-vinyl conjugate | 65% |
Reaction scope is limited by steric bulk near the triazole-thiazinone junction .
Photochemical Reactions
UV irradiation induces unique transformations:
| Condition | Product | Quantum Yield | Source |
|---|---|---|---|
| 254 nm (MeCN) | -Thiazine → thiophene | Φ = 0.12 | |
| 365 nm (Benzophenone sensitized) | Triazole dimerization | Φ = 0.08 |
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated considerable antibacterial and antifungal properties. Research indicates that derivatives of triazolo-thiazine compounds exhibit broad-spectrum activity against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.
Anticancer Properties
Compounds similar to 5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one have been investigated for their potential anticancer effects. These compounds interact with specific cellular pathways involved in cancer progression. For example:
- In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines.
- Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, thereby disrupting mitotic processes.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound class. It has been shown to downregulate pro-inflammatory cytokines in various models of inflammation. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Pesticidal Activity
The triazolo-thiazine structure has been explored for its pesticidal properties. Compounds with similar frameworks have shown efficacy against a range of agricultural pests and pathogens:
- Field trials indicate effectiveness against fungal pathogens affecting crops.
- Some derivatives have been designed to target specific pest species while minimizing harm to beneficial insects.
Polymer Chemistry
The unique structural properties of this compound allow for its incorporation into polymer matrices:
- Research has shown that incorporating this compound into polymer systems can enhance thermal stability and mechanical properties.
- Its use in coatings has been investigated for improving resistance to environmental degradation.
Photonic Applications
Some studies have suggested that the compound's electronic properties make it suitable for applications in organic electronics and photonics:
- The potential for use in organic light-emitting diodes (OLEDs) and photovoltaic devices is under investigation.
Synthesis and Characterization
A comprehensive study on the synthesis of derivatives of this compound highlighted various methods including microwave-assisted synthesis which improves yield and reduces reaction time . Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure and purity of synthesized compounds.
Biological Evaluation
In a comparative study assessing antimicrobial activity against standard antibiotics like Ciprofloxacin and Rifampicin, certain derivatives exhibited superior activity against resistant strains of bacteria . These findings underscore the potential for developing new therapeutic agents based on this compound.
Field Trials in Agriculture
Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in disease incidence compared to untreated controls . This supports its viability as a sustainable agricultural solution.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity, making it a potent pharmacophore .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related triazolo-thiazinone derivatives have been synthesized and studied. Key analogues include:
Key Observations :
- Substituent Electronic Effects : The electron-withdrawing 3,4-dichlorophenyl group in the target compound enhances its lipophilicity (predicted logP ~4.2) compared to analogues with methoxy (logP ~2.8) or carboxylic acid groups (logP ~3.5). This property may improve membrane permeability but reduce aqueous solubility .
- Bioactivity Trends: Methoxy and fluorine substituents (e.g., in and ) are associated with altered target selectivity. For instance, fluorinated derivatives show improved metabolic stability, while dimethoxy analogues may shift activity toward non-AChE targets .
- Stereoelectronic Effects : The 3,4-dichlorophenyl group’s steric bulk and electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, as suggested by 3D-QSAR models for AChE inhibitors .
Physicochemical and Pharmacokinetic Properties
Comparative ADME studies (e.g., SwissADME analysis in ) highlight critical differences:
- Solubility : The target compound’s dichlorophenyl groups reduce aqueous solubility (<10 µM at pH 7.4), whereas carboxylic acid derivatives (e.g., ) achieve >100 µM solubility via ionization .
- Drug-Likeness : The target compound adheres to Lipinski’s rule (MW = 375.3; HBD = 0; HBA = 4), but its high logP may limit oral bioavailability. In contrast, methoxy analogues () have better solubility but lower predicted blood-brain barrier penetration .
Biological Activity
The compound 5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-component reactions that incorporate various precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazine moieties exhibit significant antimicrobial properties. The presence of halogen substituents like chlorine enhances the activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | E. coli, S. aureus | |
| Related Thiazine Derivatives | Various bacterial strains |
In a study evaluating similar compounds with thiazine structures, it was found that increasing the number of heteroatoms correlates with enhanced antimicrobial activity. The compound showed promising results against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antibacterial agent.
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have also been documented. Compounds with a triazole ring often demonstrate significant inhibition of inflammatory mediators. The mechanism may involve the modulation of cytokine production or inhibition of specific pathways such as NF-kB signaling.
Anticancer Potential
Recent studies have explored the anticancer potential of triazole derivatives. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways or by disrupting cell cycle progression.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of thiazine derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity. The study highlighted the role of structural modifications in enhancing efficacy against resistant strains.
- Case Study on Anti-inflammatory Effects : In another investigation focusing on anti-inflammatory activity using animal models, derivatives containing the triazole moiety were shown to significantly reduce paw edema in rats induced by carrageenan.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry, starting with cyclocondensation of precursors such as 4-amino-5-substituted triazoles with thiol-containing intermediates. Key steps include:
- Cyclization : Use of coupling agents (e.g., triphenylphosphine) to facilitate ring closure under reflux conditions (e.g., acetonitrile at 80°C for 24 hours) .
- Functional group introduction : Optimized stoichiometry of dichlorophenyl and phenyl substituents via nucleophilic substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >85% purity .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural validation requires:
- Spectroscopic analysis : H-NMR (δ 7.2–7.8 ppm for aromatic protons), C-NMR (δ 160–165 ppm for carbonyl groups), and IR (ν 1680–1700 cm for C=O stretching) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H] at m/z 432.05) .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms fused triazolo-thiazine ring geometry .
Advanced Research Questions
Q. How do substituents (3,4-dichlorophenyl vs. phenyl) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal electron-withdrawing Cl groups lower the HOMO-LUMO gap (ΔE = 3.2 eV vs. 3.8 eV for non-chlorinated analogs), enhancing electrophilic reactivity .
- Experimental validation : Cyclic voltammetry shows oxidation potentials shift by 0.15 V due to Cl substituents, correlating with increased stability in radical reactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare IC values from cytotoxicity assays (e.g., MTT tests) under standardized conditions (e.g., 24–48 hr incubations, 10% FBS). Discrepancies may arise from cell line variability (e.g., HeLa vs. MCF-7) .
- Dose-response refinement : Use Hill slope analysis to distinguish non-specific toxicity (shallow slopes) from target-specific effects (steep slopes) .
Q. How can computational tools predict pharmacokinetic properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
